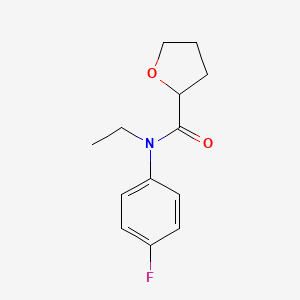
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, also known as MPPIC, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MPPIC is a heterocyclic compound that belongs to the isoquinoline family and has a molecular formula of C16H18N2O2.
作用機序
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one acts as a competitive inhibitor of DAT by binding to the dopamine binding site of the transporter. This results in the inhibition of dopamine reuptake, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on the brain, depending on the location and duration of the effect.
Biochemical and Physiological Effects:
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been shown to have various biochemical and physiological effects on the brain. The increase in dopamine concentration caused by 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can lead to an increase in locomotor activity, reward-seeking behavior, and cognitive function. However, prolonged exposure to 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can lead to neurotoxicity and cell death, which can have detrimental effects on the brain.
実験室実験の利点と制限
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, including its high potency and selectivity for DAT, which makes it a valuable tool for studying dopamine neurotransmission. However, 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one also has limitations, such as its potential for neurotoxicity and cell death, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one research. One direction is to further investigate the potential neurotoxicity of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one and develop strategies to mitigate its harmful effects. Another direction is to explore the use of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in the development of new therapeutic strategies for neurological disorders such as Parkinson's disease and addiction. Additionally, the use of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in combination with other drugs or therapies could provide new insights into the complex mechanisms of dopamine neurotransmission.
合成法
The synthesis of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one involves the reaction of 3-methylpiperidine-1-carboxylic acid with 2H-isoquinolin-1-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond, resulting in the formation of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one. The yield of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can be improved by optimizing the reaction conditions such as temperature, solvent, and stoichiometry.
科学的研究の応用
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been found to have potential applications in various scientific research fields. One of the most promising applications of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is in the field of neuroscience. 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission. 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can be used to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-4-8-18(10-11)16(20)14-9-12-6-2-3-7-13(12)15(19)17-14/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGJALFLWQAJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)



![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)